2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid
Description
The compound 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid is a structurally complex molecule featuring a piperazine core substituted with a 3-chlorophenyl group and an acetic acid moiety bearing a meta-methylphenyl (m-tolyl) substituent. This compound combines halogenated and alkylated aromatic groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-5-15(12-14)18(19(23)24)22-10-8-21(9-11-22)17-7-3-6-16(20)13-17/h2-7,12-13,18H,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDZRSTGBSOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 3-chlorophenyl group.
Introduction of m-Tolyl Group: The resulting intermediate is further reacted with m-tolylacetic acid chloride in the presence of a base, such as triethylamine, to introduce the m-tolyl group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Core Modifications: Quinoline-based analogs (e.g., D9) exhibit extended conjugation, which may enhance π-π stacking interactions compared to the acetic acid core .
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 3-Cl, 4-CF₃) in exhibit higher melting points (e.g., D7: 198–200°C) than alkylated analogs (D9: 182–184°C), correlating with increased crystallinity .
- NMR Chemical Shifts : The m-tolyl group in D9 shows distinct $ ^1H $-NMR signals at δ 2.35 ppm (CH₃) and δ 6.70–7.25 ppm (aromatic protons), whereas 3-chlorophenyl derivatives (e.g., D8) display downfield shifts for aromatic protons (δ 7.30–7.80 ppm) due to chlorine’s deshielding effect .
Biological Activity
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, cytotoxic effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-chlorophenyl group and an m-tolyl acetic acid moiety. Its molecular formula is C17H22ClN2O2, and it has shown various biological activities, particularly in cancer treatment and neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways involved in apoptosis. Similar piperazine derivatives have been noted for their ability to bind to the colchicine binding site on tubulin, inhibiting tubulin polymerization, which is crucial for cell division .
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Breast Cancer (MCF-7) | 18 | |
| Lung Cancer (A549) | 15 | |
| Colon Cancer (HT-29) | 20 | |
| Normal Fetal Lung Fibroblasts | >100 |
The IC50 values indicate that the compound is more effective against cancerous cells compared to normal cells, suggesting a favorable therapeutic index.
Induction of Apoptosis
Flow cytometry assays have shown that this compound induces apoptosis in cancer cells through a dose-dependent mechanism. It increases the expression of pro-apoptotic factors such as p53 and enhances caspase-3 activity, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring or the acetic acid side chain can significantly affect biological activity. For instance, substituting different groups on the piperazine nitrogen or altering the aromatic rings can enhance cytotoxicity or selectivity towards specific cancer types .
Case Studies
- Breast Cancer Treatment : A study demonstrated that derivatives of this compound showed significant inhibition of PARP1 activity in MCF-7 cells, enhancing apoptosis and indicating potential for use in breast cancer therapy .
- Lung Cancer Efficacy : In A549 lung cancer cells, the compound exhibited an IC50 value suggesting it could be developed into a therapeutic agent for lung cancers resistant to conventional treatments .
Q & A
Q. What are the key synthetic routes for 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification. For example, a related piperazine derivative was synthesized via refluxing a mixture of 2-fluorobenzoyl chloride and 1-boc-piperazine in ethanol with potassium carbonate, followed by deprotection with trifluoroacetic acid (TFA) and purification via silica gel chromatography (eluent: EtOAc–petroleum ether) . Optimization may involve adjusting reaction time (e.g., 12 h for coupling), temperature (reflux at 333 K), and stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to aryl halide). Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and reduce trial-and-error approaches .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, a piperazin-1-ium trifluoroacetate derivative was analyzed using X-ray crystallography (R factor = 0.044, data-to-parameter ratio = 7.2), with hydrogen atoms placed in calculated positions and refined via riding models . Complementary techniques include:
- NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm).
- Mass spectrometry : For molecular weight validation (e.g., ESI-MS for [M+H]+ ions).
- HPLC : To assess purity (>95%) using reverse-phase columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound, particularly in CNS-targeted studies?
Discrepancies in receptor affinity (e.g., 5-HT₂ vs. dopamine receptors) may arise from assay conditions or stereochemical variations. Methodological strategies include:
- Binding assays : Compare radioligand displacement results across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to isolate receptor-specific interactions .
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites, accounting for conformational flexibility of the piperazine ring .
- Functional assays : Measure downstream signaling (e.g., cAMP levels) to distinguish agonist vs. antagonist behavior .
Q. What strategies are effective for improving the compound’s metabolic stability in pharmacokinetic studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, as seen in related piperazine derivatives .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., N-dealkylation sites) using liver microsomes and LC-MS/MS metabolite profiling .
- Stability studies : Monitor degradation under simulated physiological conditions (pH 7.4, 37°C) and optimize formulations using excipients like cyclodextrins .
Q. How can crystallographic data inform the design of analogs with enhanced selectivity?
X-ray structures reveal critical non-covalent interactions (e.g., hydrogen bonds between the acetic acid moiety and Lys residue in target proteins). For example:
- Modify the m-tolyl group to introduce electron-withdrawing substituents (e.g., -CF₃) for stronger van der Waals interactions .
- Adjust the piperazine ring’s substitution pattern (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to sterically block off-target binding .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s reactivity and synthetic pathways?
- Reaction path search software (e.g., GRRM, AFIR) to explore intermediates and transition states .
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., nucleophilic substitution at the piperazine nitrogen) .
- Retrosynthetic analysis : Use tools like ChemAxon or Synthia to propose feasible routes from commercially available precursors .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Meta-analysis : Normalize data using standardized metrics (e.g., IC₅₀ values adjusted for assay pH and temperature) .
- Reproducibility protocols : Validate results in independent labs with blinded sample labeling to minimize bias .
- Data sharing : Deposit raw datasets in repositories like PubChem or ChEMBL for cross-study validation .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 5–12 h | Longer times improve coupling but risk side reactions |
| Temperature | 333–353 K | Higher temps accelerate kinetics but may degrade products |
| Solvent System | EtOAc–petroleum ether | Polarity affects chromatographic resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
